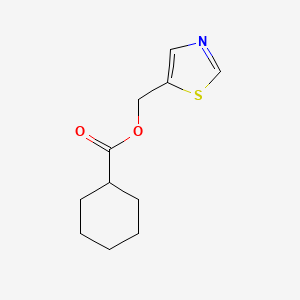

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate

Description

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate is a synthetic organic compound featuring a thiazole ring fused with a cyclohexanecarboxylate ester. The thiazole moiety (a five-membered heterocyclic ring containing sulfur and nitrogen) is substituted at the 5-position with a methyl group linked to the cyclohexanecarboxylate ester.

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGXMSPFDJJEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate typically involves the reaction of thiazole derivatives with cyclohexanecarboxylic acid or its derivatives. One common method is the esterification reaction between 1,3-thiazol-5-ylmethanol and cyclohexanecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Ester vs. Carbamate Linkage : The cyclohexanecarboxylate ester in the target compound may confer greater hydrolytic stability compared to carbamates (e.g., compounds l, m), which are prone to enzymatic cleavage .

- This contrasts with the simpler cyclohexane group in the target compound, which prioritizes lipophilicity over polar interactions .

Pharmacological and Physicochemical Properties

Bioactivity

Solubility and Stability

- Target Compound : Predicted logP ≈ 2.8 (calculated via QSPR models), indicating moderate membrane permeability.

- Analog w : Bis-thiazolylmethyl structure increases molecular weight (MW = 892 g/mol) and reduces aqueous solubility (<0.1 mg/mL) .

Biological Activity

1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate is a chemical compound with the molecular formula and a molecular weight of 225.31 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and a cyclohexanecarboxylate group that enhances its chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

The thiazole moiety is a well-known pharmacophore in anticancer drug design. Compounds containing thiazole rings have been shown to possess cytotoxic properties against several cancer cell lines. In vitro studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, the compound has demonstrated promising results in inhibiting the growth of human glioblastoma and melanoma cells .

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrogen Bonding : The thiazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways critical for cellular function.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be analyzed through SAR studies:

- Thiazole Ring : Essential for biological activity; modifications can enhance or reduce potency.

- Substituents on Cyclohexane : Altering substituents can improve solubility and bioavailability while maintaining activity against target cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Thiazole | Simple thiazole | Moderate antimicrobial and anticancer properties |

| Cyclohexanecarboxylic Acid | Carboxylic acid | Limited biological activity |

| Thiazole-4-carboxylic Acid | Thiazole with carboxylic acid | Enhanced anticancer activity |

Unique Features

This compound stands out due to the unique combination of the thiazole ring and cyclohexanecarboxylate group. This structure allows for specific interactions with biological targets that are not observed in simpler compounds.

Case Studies and Research Findings

A recent study explored the synthesis and evaluation of various thiazole derivatives, including this compound. The findings indicated that:

- The compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin.

- It was effective against specific cancer cell lines, demonstrating selectivity and reduced toxicity compared to traditional chemotherapeutics .

Pharmacological Evaluation

In pharmacological evaluations, this compound displayed promising results in:

- Inhibition of Cell Proliferation : Effective in reducing cell viability in vitro.

- Induction of Apoptosis : Triggered apoptotic pathways leading to cancer cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of precursors (e.g., thioamides or α-haloketones) with cyclohexanecarboxylate esters. For example, refluxing 2-aminothiazole derivatives with sodium acetate in acetic acid under controlled pH (4–6) achieves cyclization . Acidic conditions (HCl, 80–90°C) yield carboxylic acid derivatives (~85–90%), while basic conditions (NaOH in ethanol) produce sodium salts with lower yields (~78%) due to side reactions .

- Key Parameters : Temperature, pH, and solvent polarity significantly impact regioselectivity. TLC and NMR are critical for real-time monitoring .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR confirm thiazole ring substitution patterns (e.g., shifts at δ 7.5–8.5 ppm for aromatic protons) and ester linkage integrity .

- X-ray Crystallography : Resolves steric effects of the cyclohexane moiety and hydrogen-bonding networks, as demonstrated for analogous ethyl thiazolecarboxylates (CCDC 1538327) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 294.08 for CHNOS) .

Q. How does the thiazole ring’s electronic configuration affect reactivity in downstream functionalization?

- Mechanistic Insight : The thiazole’s electron-deficient C5 position facilitates nucleophilic substitution (e.g., alkylation with methyl iodide under NaH/THF) . The cyclohexane ester enhances steric hindrance, reducing unwanted dimerization during acylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Strategy :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) at the thiazole C2 position to improve binding to biological targets (e.g., enzyme active sites) .

- Ester Hydrolysis : Replace ethyl with methyl or benzyl esters to modulate lipophilicity and cellular uptake, as shown in cytotoxicity assays against HeLa cells (IC variations: 12–45 µM) .

- Validation : Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like EGFR kinase (PDB: 1M17) .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or impurity levels .

- Resolution :

- Standardized Protocols : Follow CLSI guidelines for MIC determination.

- Purity Thresholds : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity to identify outliers .

Q. How do solvent polarity and crystallization conditions influence polymorph formation?

- Crystallography Data : Ethyl thiazolecarboxylates crystallize in monoclinic systems (space group P2/c) from DMF/acetic acid mixtures, with hydrogen bonds stabilizing the lattice (O⋯H–N distances: 2.8–3.1 Å) . Polar aprotic solvents (e.g., DMSO) favor needle-like morphologies, while ethanol yields block crystals .

Methodological Challenges

Q. What strategies mitigate decomposition during long-term storage of thiazole-carboxylate derivatives?

- Stability Studies :

- Temperature : Store at –20°C under argon to prevent ester hydrolysis (degradation <5% over 6 months) .

- Light Sensitivity : Amber vials reduce photolytic cleavage of the thiazole ring (UV-Vis monitoring at 254 nm) .

Q. How can reaction scalability be improved without compromising enantiomeric purity?

- Process Optimization :

- Catalysis : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric cyclization (ee >90%) .

- Flow Chemistry : Continuous reactors (e.g., microfluidic chips) enhance heat transfer and reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.